1-(2,6-Difluoropyridin-3-yl)ethanol
CAS No.:
Cat. No.: VC13952450
Molecular Formula: C7H7F2NO
Molecular Weight: 159.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7F2NO |
|---|---|
| Molecular Weight | 159.13 g/mol |
| IUPAC Name | 1-(2,6-difluoropyridin-3-yl)ethanol |
| Standard InChI | InChI=1S/C7H7F2NO/c1-4(11)5-2-3-6(8)10-7(5)9/h2-4,11H,1H3 |
| Standard InChI Key | LZPNPUGOIOFJDD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=C(N=C(C=C1)F)F)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of 1-(2,6-Difluoropyridin-3-yl)ethanol is C₇H₇F₂NO, with a molecular weight of 159.13 g/mol. Its structure comprises a pyridine ring fluorinated at positions 2 and 6, while a hydroxethyl group (-CH₂CH₂OH) is attached at position 3. The stereochemistry of the ethanol moiety remains unspecified in available literature, though enantiomeric forms could influence biological activity.
The SMILES notation (CC(C1=C(N=C(C=C1)F)F)O) and InChIKey (LZPNPUGOIOFJDD-UHFFFAOYSA-N) provide unambiguous representations of its connectivity. The presence of fluorine atoms enhances electronegativity, potentially affecting intermolecular interactions such as hydrogen bonding and lipophilicity.
Physicochemical Characteristics
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 159.13 g/mol | |
| Boiling Point | Not reported | – |
| Melting Point | Not reported | – |
| Solubility | Not available | |
| LogP (Partition Coefficient) | Estimated ~1.2 (calculated) | – |
The lack of experimental solubility data presents a gap in current knowledge, though analogous fluoropyridines often exhibit moderate solubility in polar organic solvents like ethanol or dimethyl sulfoxide (DMSO).
Synthesis and Production
Synthetic Pathways
While explicit details for 1-(2,6-Difluoropyridin-3-yl)ethanol are scarce, its synthesis likely follows strategies employed for similar fluoropyridine derivatives. A plausible route involves:
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Fluorination of Pyridine Precursors: Starting with 3-acetylpyridine, electrophilic fluorination using Selectfluor® or DAST (diethylaminosulfur trifluoride) could introduce fluorine atoms at positions 2 and 6 .
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Reduction of Ketone to Ethanol: Subsequent reduction of the acetyl group (-COCH₃) to ethanol (-CH₂CH₂OH) using sodium borohydride (NaBH₄) or catalytic hydrogenation.
Industrial-scale production may employ continuous flow reactors to enhance yield and safety, as noted in related syntheses of fluorinated ethanol derivatives.
Green Chemistry Considerations
Recent trends emphasize sustainability in synthesis. Solvent recycling, catalytic methods, and waste minimization are critical for reducing environmental impact. For instance, using water as a solvent or immobilized catalysts could align with green chemistry principles.
Analytical Characterization
Spectroscopic Methods
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Mass Spectrometry: Predicted collision cross sections (CCS) for adducts such as [M+H]+ (131.1 Ų) and [M+Na]+ (142.9 Ų) aid in identification via ion mobility spectrometry .
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NMR Spectroscopy: Expected signals include a triplet for the ethanol protons (~1.4 ppm) and aromatic resonances downfield due to fluorine deshielding.
Chromatographic Profiling
High-performance liquid chromatography (HPLC) with UV detection at ~260 nm (characteristic of pyridine rings) could facilitate purity assessment.
Future Research Directions
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Biological Screening: Systematic evaluation against enzymatic targets or cell lines to identify therapeutic potential.
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Solubility and Stability Studies: Addressing gaps in physicochemical data to optimize formulation.
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Process Optimization: Developing scalable, eco-friendly synthesis routes.
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